Cas no 1034301-08-0 (4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one)

4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triazin-2(1H)-one,4-amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-
- 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
- [(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
- 3',5'-di-o-p-chlorobenzoyl-2-deoxy-5-azacytosine
- 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
- (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate
- 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
- J-511241
- ss-Decitabine-3',5'-bis(4-chlorobenzoate); Decitabine USP Related Compound B
- SCHEMBL2784753
- 1034301-08-0
- I9N2VG4LQ6
- (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl4-chlorobenzoate
- TWEZWUPSUOJPMB-RCCFBDPRSA-N
- 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy--D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- 4-AMINO-1-(3,5-DI-O-(4-CHLOROBENZOYL)-2-DEOXY-.BETA.-D-RIBOFURANOSYL)-1,3,5-TRIAZIN-2(1H)-ONE
- 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
- AC-24858
- AKOS025401718
- 4-amino-1-[3,5-di-o-(4-chloro-benzoyl)-2-deoxy-beta-d-ribofuranosyl]-1h-[1,3,5]triazin-2-one
- 4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one
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- Inchi: 1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18+/m0/s1
- InChI Key: TWEZWUPSUOJPMB-RCCFBDPRSA-N
- SMILES: ClC1C=CC(=CC=1)C(=O)O[C@H]1C[C@H](N2C=NC(N)=NC2=O)O[C@@H]1COC(C1C=CC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 504.06000
- Monoisotopic Mass: 504.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 839
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133A^2
- XLogP3: 3.6
Experimental Properties
- Density: 1.58
- Melting Point: >182°C (dec.)
- Boiling Point: 642.6±65.0 °C at 760 mmHg
- Flash Point: 342.4±34.3 °C
- Solubility: Chloroform (Very Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)
- PSA: 136.62000
- LogP: 3.23980
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygro°Cop°C, -20°C Freezer, Under inert atmosphere
4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | ID74823-100 mg |
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine |
1034301-08-0 | 100MG |
$1,791.00 | 2023-01-04 | ||
Chemenu | CM361033-1g |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
1034301-08-0 | 95%+ | 1g |
$1835 | 2023-11-26 | |
TRC | A601705-250mg |
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one |
1034301-08-0 | 250mg |
$ 1840.00 | 2023-09-08 | ||
A2B Chem LLC | AW54320-100mg |
1,3,5-Triazin-2(1H)-one,4-amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]- |
1034301-08-0 | 98% | 100mg |
$810.00 | 2024-04-20 | |
Biosynth | ID74823-50 mg |
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine |
1034301-08-0 | 50mg |
$1,062.50 | 2023-01-04 | ||
TRC | A601705-25mg |
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one |
1034301-08-0 | 25mg |
$ 240.00 | 2023-09-08 | ||
Biosynth | ID74823-5 mg |
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine |
1034301-08-0 | 5mg |
$231.00 | 2023-01-04 | ||
Chemenu | CM361033-250mg |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
1034301-08-0 | 95%+ | 250mg |
$738 | 2023-11-26 | |
Biosynth | ID74823-10 mg |
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine |
1034301-08-0 | 10mg |
$404.30 | 2023-01-04 | ||
Biosynth | ID74823-25 mg |
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine |
1034301-08-0 | 25mg |
$693.00 | 2023-01-04 |
4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Production Method
4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Related Literature
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one
4-Amino-1,3,5-Bis-O-(4-Chlorobenzoyl)-2-Decoxy-B-D-Erythro-Pentofuranosyl-1,3,5-Triazin-2(1H)-One: A Comprehensive Overview
The compound with CAS No. 1034301-08-0, known as 4-Amino-1,3,5-Bis-O-(4-Chlorobenzoyl)-2-Decoxy-B-D-Erythro-Pentofuranosyl-1,3,5-Triazin-2(1H)-One, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex molecular structure and its potential applications in drug development and biotechnology.
The name of this compound is derived from its intricate structure, which includes a pentofuranosyl moiety and a triazinone ring system. The presence of the 4-chlorobenzoyl groups at specific positions on the molecule contributes to its unique chemical properties and reactivity. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and stability of pharmaceutical compounds.
One of the key features of this compound is its triazinone ring, which is a six-membered aromatic structure containing three nitrogen atoms. This structural motif is known to exhibit significant biological activity, particularly in anti-inflammatory and antiviral applications. Researchers have recently explored the potential of modifying this ring to improve its pharmacokinetic profile and therapeutic efficacy.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The incorporation of the bis-O-(4-chlorobenzoyl) groups into the molecule is particularly challenging due to their sensitivity to certain reaction conditions. However, advancements in catalytic methods have enabled chemists to overcome these obstacles and achieve more efficient syntheses.
In terms of biological activity, this compound has shown promising results in preclinical studies targeting various disease states. For instance, it has demonstrated potent inhibitory effects against key enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Moreover, recent investigations into the mechanism of action of this compound have revealed its ability to modulate cellular signaling pathways that are critical for viral replication. This finding has sparked interest in exploring its antiviral properties against emerging pathogens, including coronaviruses and influenza viruses.
The structural complexity of this compound also presents opportunities for further modification and optimization. By introducing additional functional groups or altering the stereochemistry at specific positions, researchers can potentially enhance its therapeutic potential while minimizing off-target effects.
In conclusion, the compound with CAS No. 1034301-08-0 represents a significant advancement in chemical synthesis and drug discovery. Its unique structure and diverse biological activities make it a valuable tool for addressing unmet medical needs across various therapeutic areas. As research continues to unfold, this compound holds immense promise for contributing to the development of innovative treatments that improve human health.
1034301-08-0 (4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one) Related Products
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